molecular formula C4H10NO3P B6250528 (1-aminocyclobutyl)phosphonic acid CAS No. 186187-24-6

(1-aminocyclobutyl)phosphonic acid

Cat. No.: B6250528
CAS No.: 186187-24-6
M. Wt: 151.1
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Description

(1-Aminocyclobutyl)phosphonic acid (ACPA) is an α-aminophosphonic acid derivative with the molecular formula C₄H₁₀NO₃P and a molecular weight of 151.102 g/mol (monoisotopic mass: 151.039830). Its structure features a cyclobutyl ring substituted with an amino group and a phosphonic acid moiety, making it a tetrahedral phosphorus-containing analog of α-amino acids .

Properties

CAS No.

186187-24-6

Molecular Formula

C4H10NO3P

Molecular Weight

151.1

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-aminocyclobutyl)phosphonic acid typically involves the cyclization of suitable precursors followed by the introduction of the phosphonic acid group. One common method involves the cyclization of 1,4-diaminobutane followed by phosphorylation using phosphorous trichloride and subsequent hydrolysis to yield the desired product. Another approach involves the use of cyclobutylamine as a starting material, which is then reacted with phosphorous acid under suitable conditions to form this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: (1-Aminocyclobutyl)phosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

(1-Aminocyclobutyl)phosphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1-aminocyclobutyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonic acid group mimics the transition state of peptide hydrolysis, allowing the compound to act as a potent inhibitor of enzymes like metalloproteases. This inhibition occurs through the formation of a stable complex between the enzyme and the compound, preventing the enzyme from catalyzing its natural substrate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

ACPA is compared below with three structurally related α-aminophosphonic acids:

Compound Molecular Formula Molecular Weight Key Structural Feature pKa (Phosphonic Acid) Solubility
(1-Aminocyclobutyl)phosphonic acid (ACPA) C₄H₁₀NO₃P 151.102 Cyclobutyl ring ~2.1 (estimated) High in water
(1-Amino-2-cyclopentylethyl)phosphonic acid C₇H₁₆NO₃P 193.183 Cyclopentyl substituent ~2.3 Moderate in polar solvents
[(1S)-1-amino-3-methylbutyl]phosphonic acid C₅H₁₄NO₃P 167.14 Branched alkyl chain (3-methylbutyl) ~2.0 High in aqueous buffers
(1-Aminocyclopropyl)phosphonic acid C₃H₈NO₃P 137.07 Cyclopropyl ring ~1.9 Low in nonpolar solvents
  • Cyclopentyl derivatives exhibit greater steric bulk, which may reduce solubility but improve target selectivity .
  • Acidity and Solubility: ACPA’s phosphonic acid group (pKa ~2.1) is less acidic than phosphoric acid (H₃PO₄, pKa ~2.15) but more acidic than carboxylic acids. Its high water solubility aligns with trends observed for other α-aminophosphonic acids .

Key Research Findings

  • Structure-Activity Relationship (SAR) : The cyclobutyl ring in ACPA balances conformational rigidity and metabolic stability, making it a promising scaffold for drug design. Substitution with bulkier groups (e.g., cyclopentyl) improves target affinity but reduces bioavailability .
  • Pharmacokinetics : ACPA’s short plasma half-life (t₁/₂ ~2.5 hours) contrasts with fosfomycin’s prolonged excretion profile, highlighting the need for formulation optimization .
  • Synthetic Scalability : Gram-scale synthesis of ACPA remains challenging due to side reactions during cyclobutane ring formation, whereas branched alkyl analogs are more amenable to large-scale production .

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